molecular formula C22H18N2O3 B4976417 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4976417
M. Wt: 358.4 g/mol
InChI Key: URWZGTPVPWZHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a small molecule inhibitor that has been extensively studied in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of CDKs. CDKs are activated by binding to cyclins, which act as regulatory subunits. The binding of CDKs to cyclins allows for the phosphorylation of downstream targets, leading to cell cycle progression. 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of CDKs, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CDKs, 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of other kinases, including protein kinase C (PKC) and glycogen synthase kinase 3 (GSK3). PKC is involved in the regulation of cell growth, differentiation, and apoptosis, while GSK3 is involved in the regulation of glucose metabolism and cell survival. The inhibition of these kinases by 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its specificity for CDKs, which allows for the selective inhibition of cancer cell proliferation. However, the compound has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, the synthesis of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is complex and requires multiple steps, which may limit its availability for use in large-scale experiments.

Future Directions

There are several potential future directions for the study of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. Another potential direction is the investigation of the use of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy. Additionally, the potential use of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as neurodegenerative disorders, is an area of ongoing research.

Synthesis Methods

The synthesis of 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 4-aminophenol with 2,4-dimethylbenzoyl chloride to form 4-(2,4-dimethylbenzoylamino)phenol. The resulting compound is then reacted with phthalic anhydride to form the isoindole-1,3(2H)-dione ring system. The final step involves the introduction of a 4-aminophenoxy group to the isoindole-1,3(2H)-dione ring system through a nucleophilic substitution reaction.

Scientific Research Applications

5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been studied extensively in the field of cancer research due to its ability to inhibit the activity of cyclin-dependent kinases (CDKs). CDKs are a family of kinases that play a critical role in regulating the cell cycle. Aberrant activation of CDKs has been implicated in the development and progression of cancer. 5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-(4-aminophenoxy)-2-(2,4-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-3-10-20(14(2)11-13)24-21(25)18-9-8-17(12-19(18)22(24)26)27-16-6-4-15(23)5-7-16/h3-12H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZGTPVPWZHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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